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Einführung

Dieses Dokument bietet eine detaillierte technische Untersuchung der Co-Kristallstruktur des

niedermolekularen Inhibitors Ribocil mit dem Flavinmononukleotid (FMN)-Riboswitch. Es ist

wichtig zu beachten, dass der Begriff „Ribocil B“ in der ursprünglichen Anfrage wahrscheinlich

auf einer Verwechslung mit „Ribociclib“ beruht, einem CDK4/6-Inhibitor, der in der

Krebstherapie eingesetzt wird und dessen Wirkmechanismus nicht mit Riboswitches

zusammenhängt.[1][2] Dieser Leitfaden konzentriert sich auf Ribocil, einen wirksamen und

selektiven synthetischen Liganden, der den natürlichen FMN-Liganden nachahmt, um die

riboswitch-vermittelte Genexpression zu unterdrücken.[3][4]

Riboswitches sind regulatorische RNA-Elemente, die sich typischerweise in den untranslated

regions (UTRs) von messenger-RNA (mRNA) befinden und die Genexpression als Reaktion

auf die Bindung spezifischer Metaboliten steuern.[5][6][7] Der FMN-Riboswitch, der häufig in

Bakterien vorkommt, reguliert die Biosynthese von Riboflavin (Vitamin B2).[3] Die Bindung von

FMN an den Riboswitch induziert eine Konformationsänderung, die zur transkriptionellen oder

translationalen Regulation der nachgeschalteten Gene führt.[3][8] Ribocil ahmt diese

Interaktion nach und hemmt dadurch das Bakterienwachstum, was es zu einem

vielversprechenden Kandidaten für die Entwicklung von Antibiotika macht.[3][4][9]

Dieser Leitfaden richtet sich an Forscher, Wissenschaftler und Fachleute in der

Arzneimittelentwicklung und bietet eine Zusammenfassung der quantitativen Daten, detaillierte

experimentelle Protokolle und Visualisierungen der relevanten Prozesse.
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Datenpräsentation: Quantitative Analyse der
Ribocil-FMN-Riboswitch-Interaktion
Die folgenden Tabellen fassen die quantitativen Daten aus kristallographischen und

Bindungsstudien der Interaktion zwischen Ribocil-Analoga und dem FMN-Riboswitch

zusammen.

Tabelle 1: Kristallographische Daten für den FMN-Riboswitch in Komplex mit Ribocil-Analoga

PDB-ID Ligand
Organismu
s

Auflösung
(Å)

R-Wert
(Arbeit)

R-Wert (frei)

5KX9 Ribocil
Fusobacteriu

m nucleatum
2.90 0.216 0.251

5C45 Ribocil-B
Fusobacteriu

m nucleatum

Nicht

spezifiziert

Nicht

spezifiziert

Nicht

spezifiziert

6DN1 BRX1151
Fusobacteriu

m nucleatum
3.03 0.223 0.242

Quellen:[10][11][12]

Tabelle 2: Bindungsaffinitäten von FMN und Ribocil für den E. coli FMN-Riboswitch-Aptamer

Aptamer KD - FMN (nM) KD - Ribocil (nM)

Wildtyp ≤1.0 ≤13.4

C100U ≤1.0 ≤10.3

C111U ≤1.0 ≤7.0

C33U 96.4 ~2500

G37U 9.5 25.3

G93U >1000 Nicht bestimmt

Δ94–102 >1000 Nicht bestimmt
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Anmerkung: Die Dissoziationskonstanten (KD) für Ribocil wurden mittels Kompetitions-

Bindungsassays mit FMN bestimmt.[3]

Experimentelle Protokolle
Dieser Abschnitt beschreibt die wichtigsten experimentellen Methoden, die zur Bestimmung der

Co-Kristallstruktur von Ribocil-Analoga mit dem FMN-Riboswitch verwendet werden.

1. RNA-Präparation für die Kristallisation

Das Protokoll zur Herstellung von Riboswitch-RNA für kristallographische Studien umfasst

typischerweise die folgenden Schritte:[5][6][7]

Konstrukt-Design: Das Design von RNA-Konstrukten ist entscheidend für die erfolgreiche

Kristallisation. Dies kann die Optimierung der Sequenz zur Verbesserung der Stabilität und

Homogenität beinhalten.[5][8]

In-vitro-Transkription: Die RNA wird mittels In-vitro-Transkription aus einer DNA-Vorlage

unter Verwendung von T7-RNA-Polymerase synthetisiert.

RNA-Reinigung: Die transkribierte RNA wird durch denaturierende Polyacrylamid-

Gelelektrophorese (PAGE) gereinigt, um eine hohe Reinheit und Längenhomogenität zu

gewährleisten.

RNA-Faltung: Die gereinigte RNA wird durch Erhitzen und anschließendes langsames

Abkühlen in Gegenwart von Magnesiumchlorid gefaltet, um die korrekte dreidimensionale

Struktur zu fördern.

2. Co-Kristallisation des Riboswitch-Liganden-Komplexes

Die Co-Kristallisation ist eine Standardmethode zur Gewinnung von Kristallen von RNA-

Liganden-Komplexen:[5][6][13]

Komplexbildung: Die gefaltete RNA wird mit einem Überschuss des Liganden (z. B. Ribocil-

D) inkubiert, um die Bildung des Komplexes zu sättigen.

Kristallisations-Screening: Die Co-Kristallisation wird typischerweise unter Verwendung der

„Hanging-Drop“-Dampfdiffusionsmethode bei einer kontrollierten Temperatur durchgeführt.
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Eine Matrix verschiedener Kristallisationsbedingungen (pH-Wert, Fällungsmittel, Salze) wird

gescreent, um anfängliche Kristalltreffer zu identifizieren.

Optimierung der Kristalle: Die anfänglichen Kristallisationsbedingungen werden weiter

optimiert, indem die Konzentrationen der Komponenten fein abgestimmt werden, um große,

gut geordnete Kristalle zu züchten, die für die Röntgenbeugung geeignet sind.

3. Röntgenkristallographische Strukturbestimmung

Die dreidimensionale Struktur des Komplexes wird mittels Röntgenkristallographie aufgeklärt:

[13][14]

Datensammlung: Die Kristalle werden in einem Kryoschutzmittel eingefroren und

Röntgenbeugungsdaten werden an einer Synchrotron-Strahlenquelle gesammelt.

Strukturlösung und -verfeinerung: Die Struktur wird mittels molekularem Ersatz gelöst, wobei

eine bekannte Struktur als Startmodell verwendet wird.[14] Die Elektronendichtekarte wird

verwendet, um das Modell des RNA-Liganden-Komplexes zu erstellen und zu verfeinern.

Die endgültige Struktur wird anhand von Parametern wie R-Wert und R-frei validiert.

4. Isotherme Titrationskalorimetrie (ITC)

ITC wird verwendet, um die thermodynamischen Parameter der Bindungsinteraktion zwischen

dem Riboswitch und dem Liganden zu quantifizieren.[15][16][17][18]

Probenvorbereitung: Gereinigte, gefaltete RNA wird in die Probenzelle eines ITC-Geräts

geladen, und der Ligand wird in die Titrationsspritze geladen. Beide Lösungen müssen im

selben Puffer vorliegen, um Verdünnungswärme-Artefakte zu minimieren.

Titrationsexperiment: Der Ligand wird in kleinen Aliquoten in die RNA-Lösung injiziert. Die

bei jeder Injektion freigesetzte oder absorbierte Wärme wird gemessen.

Datenanalyse: Die resultierende Bindungsisotherme wird an ein geeignetes Bindungsmodell

angepasst, um die Bindungsaffinität (KD), die Stöchiometrie (n) und die Enthalpieänderung

(ΔH) der Interaktion zu bestimmen.

Visualisierungen

Grundlegend & explorativ

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://experiments.springernature.com/articles/10.1007/978-1-0716-2687-0_14
https://pmc.ncbi.nlm.nih.gov/articles/PMC6874366/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6874366/
https://pubmed.ncbi.nlm.nih.gov/30929236/
https://pubmed.ncbi.nlm.nih.gov/36227562/
https://www.researchgate.net/publication/332102887_Isothermal_Titration_Calorimetry_Measurements_of_Riboswitch-Ligand_Interactions
https://pmc.ncbi.nlm.nih.gov/articles/PMC5749633/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560550?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Die folgenden Diagramme veranschaulichen den experimentellen Arbeitsablauf und den

Wirkmechanismus.
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Click to download full resolution via product page

Abbildung 1: Experimenteller Arbeitsablauf zur Bestimmung der Co-Kristallstruktur.

Abbildung 2: Wirkmechanismus des FMN-Riboswitch und Hemmung durch Ribocil.

Zusammenfassung und Ausblick
Die Aufklärung der Co-Kristallstruktur von Ribocil-Analoga mit dem FMN-Riboswitch liefert

entscheidende Einblicke in die molekularen Grundlagen der Ligandenerkennung durch RNA.[3]

Diese Studien zeigen, dass Ribocil, obwohl es strukturell von FMN verschieden ist, als

hochselektiver Nachahmer fungiert, der in dieselbe Bindungstasche passt und wichtige

Wasserstoffbrücken- und π-Stacking-Wechselwirkungen eingeht.[3][19] Die detaillierten

Struktur- und Bindungsdaten sind von unschätzbarem Wert für strukturbasiertes

Wirkstoffdesign und die Optimierung von Ribocil-Analoga mit verbesserter Wirksamkeit und

pharmakokinetischen Eigenschaften.[14] Die fortgesetzte Untersuchung von Riboswitch-

Liganden-Interaktionen birgt ein erhebliches Potenzial für die Entwicklung einer neuen Klasse

von Antibiotika, die auf RNA-Ziele abzielen und so zur Bekämpfung der zunehmenden

Bedrohung durch arzneimittelresistente Bakterien beitragen.[4][9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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